4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Catalog No.
S13804983
CAS No.
M.F
C9H9F2NO
M. Wt
185.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-a...

Product Name

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

IUPAC Name

4,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

InChI

InChI=1S/C9H9F2NO/c1-4-8(12)7-5(10)2-3-6(11)9(7)13-4/h2-4,8H,12H2,1H3

InChI Key

LVSIZSUERKSSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C=CC(=C2O1)F)F)N

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C9H9F2NOC_9H_9F_2NO and a molar mass of approximately 171.14 g/mol. This compound features a benzofuran core structure, which is characterized by a fused benzene and furan ring, with two fluorine atoms located at the 5 and 7 positions. The presence of a methyl group at the 2 position and an amine functional group at the 3 position contributes to its unique chemical properties and potential biological activities .

The reactivity of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic substitution, particularly at positions that are not already substituted.
  • Reduction Reactions: The compound may undergo reduction reactions due to the presence of the benzofuran ring and amine group .

Research indicates that 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activities. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in various diseases. Specifically, it shows promise in:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines.
  • Neurological Effects: There is evidence that it may affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Several synthetic routes have been proposed for the preparation of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine. Common methods include:

  • Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms at the desired positions on the benzofuran ring.
  • Cyclization Reactions: Starting from appropriate precursors that can cyclize to form the benzofuran structure.
  • Amine Functionalization: Converting suitable intermediates into amines through reductive amination or other amine-forming reactions .

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties .

Studies on the interactions of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine with biological targets indicate that it may interact with various receptors and enzymes:

  • Enzyme Inhibition: It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding: Binding assays suggest it may interact with neurotransmitter receptors, impacting signaling pathways related to mood and cognition .

Several compounds share structural similarities with 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine. Below is a comparison highlighting its uniqueness:

Similar CompoundStructural FeaturesUnique Aspects
5-FluoroindoleFluorinated indole derivativeIndole core vs. benzofuran core
5-MethylbenzofuranMethylated benzofuranLacks fluorination at key positions
6-FluorobenzofuranFluorinated variant of benzofuranDifferent fluorination pattern
4-AminoquinolineAmino-substituted quinolineDifferent ring structure

The unique combination of fluorination and the specific positioning of functional groups in 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine distinguishes it from these similar compounds. Its potential applications in medicinal chemistry further enhance its significance in research contexts .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.06522023 g/mol

Monoisotopic Mass

185.06522023 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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